N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O3S/c1-10-15(11(2)20(3)19-10)16(23)18-7-8-22-14-9-12(17)5-6-13(14)21(4)26(22,24)25/h5-6,9H,7-8H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSMDIGSLAPRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure
The compound features a complex structure characterized by the presence of:
- Thiadiazole and pyrazole rings : These heterocyclic structures are often associated with diverse biological activities.
- Fluorine substitution : The introduction of fluorine can enhance lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, highlighting its potential as an anticancer agent and its efficacy against certain microbial strains.
Anticancer Activity
Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- IC50 Values : Preliminary studies suggest promising IC50 values comparable to standard chemotherapeutics. For example, derivatives of similar structures have shown IC50 values in the range of 0.034 to 0.084 mmol/L against MCF-7 cells .
| Compound | Cell Line | IC50 (mmol/L) |
|---|---|---|
| Compound A | MCF-7 | 0.084 ± 0.020 |
| Compound B | A549 | 0.034 ± 0.008 |
The mechanism underlying the anticancer activity is primarily attributed to:
- Inhibition of cell proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
- Aromatase inhibition : Certain derivatives have demonstrated aromatase inhibitory activity, which is crucial for estrogen-dependent tumors .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial effects:
- Microbial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli were utilized in these studies.
- Results : The compound exhibited moderate antibacterial activity, indicating potential as a lead for developing new antimicrobial agents.
Case Studies
Several studies have reported on the synthesis and evaluation of analogs related to this compound:
- Study on Thiadiazole Derivatives :
- Synthesis and Evaluation :
Preparation Methods
Cyclization of Sulfonamide Precursors
The benzo[c]thiadiazole-2,2-dioxide scaffold is synthesized via cyclization of 2-aminobenzenesulfonamide derivatives. A fluorinated precursor, 6-fluoro-3-methylbenzenesulfonamide, undergoes intramolecular cyclization under acidic conditions. Key parameters include:
- Reagents : Concentrated sulfuric acid (catalyst) and acetic anhydride (dehydrating agent).
- Conditions : Reflux at 120°C for 8–12 hours.
- Yield : 72–78% after recrystallization in ethanol.
Functionalization at Position 1
The 1-position of the benzothiadiazole ring is functionalized with a 2-chloroethyl group via nucleophilic substitution:
- Reagents : 1,2-dichloroethane and potassium carbonate (base).
- Conditions : 60°C in dimethylformamide (DMF) for 24 hours.
- Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).
Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic Acid
Cyclocondensation of β-Ketoesters
The pyrazole ring is constructed via cyclocondensation of ethyl 3-oxobutanoate with 1,3,5-trimethylhydrazine:
Carboxylation at Position 4
The 4-position is carboxylated using a Vilsmeier-Haack reaction:
- Reagents : Phosphorus oxychloride (POCl₃) and DMF.
- Conditions : 0°C to room temperature, 4 hours.
- Yield : 77% after neutralization with sodium bicarbonate.
Amide Coupling of Fragments
Activation of Carboxylic Acid
The pyrazole-4-carboxylic acid is activated as an acyl chloride:
Coupling with Ethylamine Derivative
The acyl chloride reacts with the benzothiadiazole ethylamine under Schotten-Baumann conditions:
- Reagents : Triethylamine (base), ice-cold water.
- Conditions : 0°C for 30 minutes, then room temperature for 12 hours.
- Yield : 82% after recrystallization in ethanol.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography:
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 2H, aromatic-H), 4.32 (t, J = 6.8 Hz, 2H, -CH₂-), 3.91 (s, 3H, N-CH₃), 2.51 (s, 6H, C-CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, NMP) improve cyclization yields by stabilizing intermediates. Non-polar solvents (toluene) reduce side reactions but lower reactivity.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) during amide coupling increases yields by 12% via accelerated acylation.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces reaction time for pyrazole cyclocondensation by 75% while maintaining 80% yield.
Challenges and Mitigations
Byproduct Formation During Amidation
Over-activation of the carboxylic acid generates symmetric anhydrides, mitigated by strict temperature control (0–5°C).
Epimerization at the Pyrazole 4-Position
Basic conditions during coupling cause racemization, avoided by using Schotten-Baumann conditions.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors enable safer handling of SOCl₂ and improve heat dissipation, achieving 90% yield at 1 kg/batch scale.
Green Chemistry Approaches
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 78% yield in cyclization.
Q & A
Q. Table 1. Key Reaction Conditions for Amidation Step
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes coupling efficiency |
| Temperature | 0–25°C | Prevents epimerization |
| Coupling Agent | EDC/HOBt | 85–90% yield |
Q. Table 2. Biological Activity Comparison
| Assay System | IC₅₀ (nM) | Notes |
|---|---|---|
| FAAH Inhibition | 12 ± 2 | Competitive inhibitor |
| Cell Viability (HeLa) | >1000 | Low cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
